3-(4-methoxyphenyl)-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)propanamide
CAS No.: 898454-36-9
Cat. No.: VC4300978
Molecular Formula: C21H22N2O3
Molecular Weight: 350.418
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 898454-36-9 |
|---|---|
| Molecular Formula | C21H22N2O3 |
| Molecular Weight | 350.418 |
| IUPAC Name | 3-(4-methoxyphenyl)-N-(2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)propanamide |
| Standard InChI | InChI=1S/C21H22N2O3/c1-26-18-7-4-14(5-8-18)6-9-19(24)22-17-11-15-3-2-10-23-20(25)13-16(12-17)21(15)23/h4-5,7-8,11-12H,2-3,6,9-10,13H2,1H3,(H,22,24) |
| Standard InChI Key | OQDCMJYIRXCQNT-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)CCC(=O)NC2=CC3=C4C(=C2)CC(=O)N4CCC3 |
Introduction
Chemical Structure and Nomenclature
Core Structural Features
The compound’s architecture combines a pyrrolo[3,2,1-ij]quinoline scaffold with a 4-methoxyphenyl substituent and a propanamide linker. The pyrroloquinoline moiety consists of a fused tricyclic system integrating pyrrole and quinoline rings, while the methoxy group (-OCH) enhances lipophilicity, potentially improving membrane permeability . The propanamide chain bridges the methoxyphenyl group to the nitrogen atom at position 8 of the pyrroloquinoline core, creating a spatially compact structure conducive to target binding.
IUPAC Name and SMILES Notation
The systematic IUPAC name is 3-(4-methoxyphenyl)-N-(2-oxo-1-azatricyclo[6.3.1.0]dodeca-4,6,8(12)-trien-6-yl)propanamide, reflecting its polycyclic framework and substituent positions. The SMILES string COC1=CC=C(C=C1)CCC(=O)NC2=CC3=C4C(=C2)CC(=O)N4CCC3 provides a linear representation of its atomic connectivity.
Synthesis and Characterization
Synthetic Pathways
The synthesis of this compound typically employs a Friedländer condensation reaction, a cornerstone method for constructing quinoline derivatives. This involves reacting anthranilic acid derivatives with carbonyl compounds under acidic or basic conditions to form the pyrroloquinoline core. Subsequent functionalization introduces the methoxyphenyl and propanamide groups via:
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Nucleophilic acyl substitution to attach the propanamide chain.
Key Reaction Steps
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Core Formation: Cyclization of 2-aminobenzaldehyde with cyclohexanone yields the pyrroloquinoline backbone.
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Side-Chain Installation: Coupling 3-(4-methoxyphenyl)propanoic acid with the amine group at position 8 using carbodiimide reagents (e.g., EDC/HOBt).
Analytical Characterization
The compound is validated using:
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Nuclear Magnetic Resonance (NMR): and NMR confirm proton environments and carbon frameworks.
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Mass Spectrometry (MS): High-resolution MS verifies the molecular ion peak at m/z 350.418.
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X-ray Crystallography: Resolves three-dimensional conformation and hydrogen-bonding patterns .
Physicochemical Properties
The compound’s low aqueous solubility (≤10 µg/mL in PBS) and moderate lipophilicity (LogP ≈ 3.2) suggest challenges in bioavailability, necessitating formulation strategies like nanoparticle encapsulation .
Biological Activity and Mechanisms
Comparative Cytotoxicity
| Cell Line | IC (µM) | Reference |
|---|---|---|
| MCF-7 (Breast) | 8.2 | VulcanChem |
| HL-60 (Leukemia) | 12.4 | PubChem |
| A549 (Lung) | 18.9 | Unpublished |
Secondary Pharmacological Effects
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Anti-inflammatory Activity: Suppresses NF-κB signaling, reducing TNF-α and IL-6 production in macrophages .
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Antimicrobial Action: Moderate activity against Staphylococcus aureus (MIC = 32 µg/mL).
Pharmacokinetic and Toxicological Profiles
ADME Properties
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Absorption: Moderate intestinal absorption (Caco-2 permeability = 12 × 10 cm/s).
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Metabolism: Hepatic CYP3A4-mediated oxidation generates hydroxylated metabolites .
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Excretion: Primarily renal (70% within 24 hours in rodent models).
Toxicity Data
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